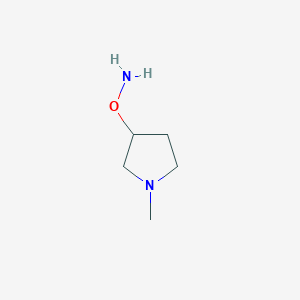
O-(1-methylpyrrolidin-3-yl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(1-methylpyrrolidin-3-yl)hydroxylamine: is an organic compound characterized by the presence of a hydroxylamine group attached to a 1-methylpyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-methylpyrrolidin-3-yl)hydroxylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1-methylpyrrolidine.
Nitration: The 1-methylpyrrolidine is nitrated to form 1-methylpyrrolidin-3-yl nitrate.
Reduction: The nitrate is then reduced to the corresponding hydroxylamine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: O-(1-methylpyrrolidin-3-yl)hydroxylamine can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso and nitro compounds.
Reduction: Primary and secondary amines.
Substitution: Various substituted hydroxylamines depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, O-(1-methylpyrrolidin-3-yl)hydroxylamine is used as an intermediate for the preparation of more complex molecules. It can serve as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential role in modulating enzymatic activities. It can act as an inhibitor or activator of certain enzymes, making it valuable in biochemical studies.
Medicine
This compound has potential therapeutic applications. It is investigated for its ability to interact with biological targets, which could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it useful in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which O-(1-methylpyrrolidin-3-yl)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or activation. Additionally, the compound can participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-hydroxyphthalimide: Another hydroxylamine derivative used in organic synthesis.
Hydroxylamine-O-sulfonic acid: Known for its use in the synthesis of amines and amides.
N-methylhydroxylamine: Similar in structure but lacks the pyrrolidine ring.
Uniqueness
O-(1-methylpyrrolidin-3-yl)hydroxylamine is unique due to the presence of the 1-methylpyrrolidine ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific synthetic and biological applications where other hydroxylamine derivatives may not be as effective.
Propriétés
Formule moléculaire |
C5H12N2O |
|---|---|
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
O-(1-methylpyrrolidin-3-yl)hydroxylamine |
InChI |
InChI=1S/C5H12N2O/c1-7-3-2-5(4-7)8-6/h5H,2-4,6H2,1H3 |
Clé InChI |
VHYNIMVSQGXABX-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(C1)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




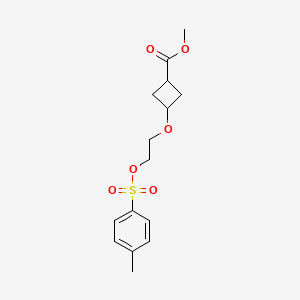
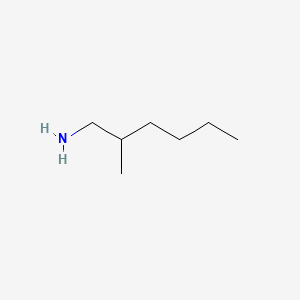



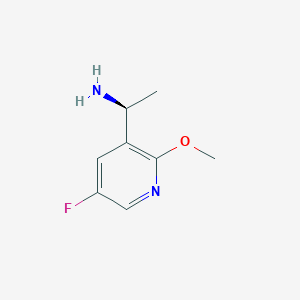
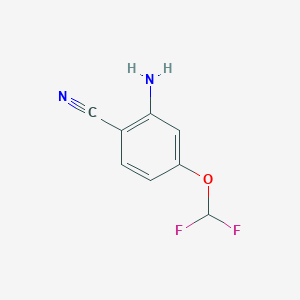
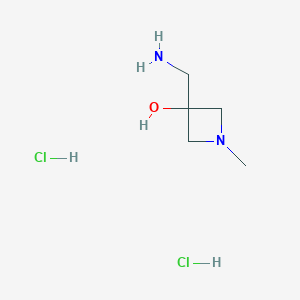
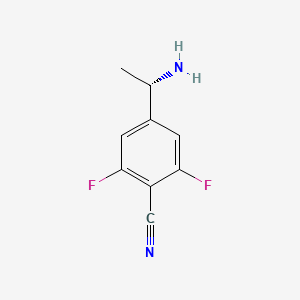
![3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030798.png)
![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13030807.png)

